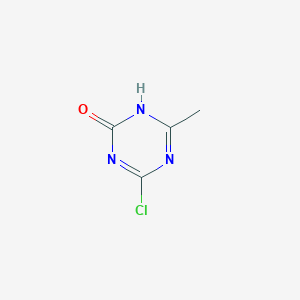

6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one

Description

6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one is a triazine derivative characterized by a chloro group at position 6 and a methyl group at position 2. Its lactam structure (due to tautomerism between carbonyl and hydroxyl forms) enhances stability and influences reactivity . This compound is primarily utilized as an intermediate in herbicide synthesis, leveraging the chloro group’s propensity for nucleophilic substitution .

Properties

IUPAC Name |

4-chloro-6-methyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBAQIWXJBZFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,3,5-triazine-2,6-diamine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-4-methyl-1,3,5-triazin-2(1H)-one.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one derivatives as anticancer agents. For instance, a series of 1,3,5-triazine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including colon (DLD-1 and HT-29) and breast (MCF-7) cancers. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through specific intracellular signaling pathways .

Case Study: Cytotoxicity Evaluation

In one study, compounds derived from this compound were tested for their ability to inhibit cell viability in cancer cell lines. The compounds were assessed using the MTT assay to determine their IC50 values (the concentration required to inhibit cell viability by 50%). The findings showed that some derivatives were more effective than cisplatin, a standard chemotherapy drug .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 15 | Induces apoptosis |

| Compound B | MCF-7 | 20 | Inhibits cell proliferation |

| Compound C | HeLa | 25 | Disrupts mitochondrial function |

Agricultural Chemistry

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Its structural similarity to other triazine compounds suggests potential use in weed management strategies. Research has demonstrated that derivatives can inhibit photosynthesis in target plants, leading to effective weed control .

Case Study: Herbicidal Efficacy

In a field trial assessing the herbicidal activity of triazine derivatives, several formulations containing this compound were tested against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls:

| Treatment | Weed Species | Biomass Reduction (%) |

|---|---|---|

| Triazine A | Amaranthus retroflexus | 85% |

| Triazine B | Chenopodium album | 78% |

| Control | - | - |

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Key structural analogs vary in substituents at positions 4 and 6, leading to distinct physicochemical and spectroscopic properties:

Key Observations:

- Chloro vs. Amino/Hydroxy Groups: The chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions critical in agrochemical synthesis.

- Methyl vs. Bulky Substituents: The methyl group at position 4 contributes to moderate lipophilicity, whereas bulkier groups like morpholino or tert-butylamino (LM6) alter steric hindrance and metabolic stability .

- Spectroscopic Signatures: The C=O stretch (~1650 cm⁻¹) is consistent across triazinones, but substituents like phenyl (7h) or thioether (4a) shift adjacent peaks due to electronic effects .

Environmental and Toxicological Profiles

- Persistence: Chlorinated triazines (e.g., the target compound) exhibit higher environmental persistence compared to hydroxy or amino derivatives (e.g., LM6), which degrade more readily via hydrolysis .

Biological Activity

6-Chloro-4-methyl-1,3,5-triazin-2(1H)-one is a compound belonging to the 1,3,5-triazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazine ring structure that is known for its stability and ability to interact with various biological targets. The presence of chlorine and methyl groups enhances its reactivity and biological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazine derivatives. Specifically, this compound has shown promising results against various cancer cell lines:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on human colon cancer (DLD-1 and HT-29) and breast cancer (MCF-7) cell lines. For instance, certain derivatives have demonstrated IC50 values in the range of 10–20 µM against these cell lines .

The mechanism by which this compound exerts its effects involves several pathways:

- Nucleophilic Substitution : Triazine derivatives typically undergo nucleophilic substitution reactions which facilitate their interaction with cellular components.

- Induction of Apoptosis : Studies indicate that compounds within this class can induce apoptosis in cancer cells through modulation of key proteins involved in cell survival and death. For example, alterations in the expression levels of BAX and Bcl-2 have been observed, promoting apoptotic pathways .

- Cell Cycle Arrest : Research has shown that treatment with triazine derivatives can result in cell cycle arrest at various phases (G0/G1 or G2/M), which is critical for halting the proliferation of cancer cells .

Study on Colon Cancer

A significant investigation focused on the effects of triazine derivatives on colon cancer cell lines revealed that certain modifications to the triazine structure enhanced cytotoxicity. The study found that compounds with multiple alkylating groups exhibited increased activity against both DLD-1 and HT-29 cells, suggesting a structure-activity relationship that can be exploited for drug design .

Breast Cancer Research

In another study targeting breast cancer (MCF-7), it was noted that compounds with enhanced alkylating potential showed marked inhibition of cell growth compared to standard chemotherapeutics like cisplatin. The findings suggest that these triazine derivatives could serve as effective alternatives or adjuncts in breast cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for the preparation of 6-chloro-4-methyl-1,3,5-triazin-2(1H)-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives are often constructed by reacting substituted cyanuric chloride with amines or alcohols under controlled conditions. A common approach involves stepwise substitution: introducing the methyl group first, followed by chlorine, to avoid steric hindrance. Purification methods like trituration with ether/DCM mixtures or column chromatography are critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar triazinones. For instance, the methyl group typically appears at δ ~2.3–2.5 ppm, while the triazinone carbonyl carbon resonates near δ 150–155 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions). Fragmentation patterns help validate the chlorine substituent .

- FT-IR : The carbonyl (C=O) stretch around 1680–1700 cm⁻¹ and C-Cl vibrations near 600–800 cm⁻¹ are diagnostic .

Q. What are the key considerations in purifying this compound from reaction mixtures?

- Methodological Answer :

- Trituration : Use non-polar solvents (e.g., diethyl ether) to remove unreacted starting materials. This method was effective for isolating triazinones with >90% purity in similar syntheses .

- Chromatography : Employ silica gel chromatography with gradients of ethyl acetate/hexane to separate regioisomers. Monitor fractions via TLC (Rf ~0.3–0.5 in 1:1 EA/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reaction mechanisms of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates at different pH levels using UV-Vis spectroscopy. For example, hydrolysis of the chloro substituent may accelerate under basic conditions (pH >10), as seen in analogous triazinones .

- pH-Dependent NMR : Perform ¹H NMR in D₂O at varying pH to detect intermediates like hydroxylated derivatives. Adjusting pH can stabilize reactive species for characterization .

Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions on this compound?

- Methodological Answer :

- Steric/Electronic Analysis : Use Hammett plots to predict substituent effects. The methyl group’s electron-donating nature directs nucleophiles to the less hindered position. Computational modeling (DFT) can map electrostatic potential surfaces to identify reactive sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at the chlorine site. For bulky nucleophiles, THF may reduce steric clashes .

Q. How can computational modeling aid in predicting the reactivity of this compound in cascade reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions like hydrazine substitution or ring-opening. For example, the Gibbs free energy barrier for hydrazine attack on the triazinone ring can predict feasibility .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Acetonitrile, for instance, stabilizes charged intermediates better than toluene, as shown in related triazine systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for this compound derivatives?

- Methodological Answer :

- Recrystallization : Repurify the compound using a solvent system (e.g., ethanol/water) to eliminate impurities. For example, a derivative initially reported at 160–163°C was corrected to 165–167°C after recrystallization .

- DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior. Polymorphism or hydrate formation can cause variability .

Q. What experimental approaches validate conflicting NMR assignments for triazinone derivatives?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Correlate ¹H and ¹³C signals to resolve overlapping peaks. For example, HMBC can confirm coupling between the methyl group and the triazinone ring .

- Variable Temperature NMR : Heat the sample to coalesce diastereotopic peaks, simplifying the spectrum .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.